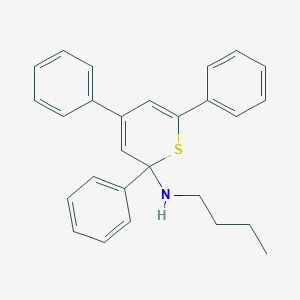
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound belongs to the class of thiopyrans, which are sulfur-containing heterocycles. The presence of phenyl groups and a butyl chain in its structure contributes to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine typically involves the reaction of 2,4,6-triphenylthiopyran with butylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thiopyran ring to a dihydrothiopyran or tetrahydrothiopyran, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiopyran and tetrahydrothiopyran derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Triphenyl-2H-thiopyran: Lacks the butylamine group, resulting in different chemical properties and reactivity.
N-Butyl-2,4,6-triphenyl-2H-pyran-2-amine: Similar structure but with an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness
N-Butyl-2,4,6-triphenyl-2H-thiopyran-2-amine is unique due to the presence of both phenyl groups and a butyl chain, which confer distinct chemical and physical properties. Its sulfur-containing thiopyran ring also differentiates it from oxygen-containing analogs, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
82338-23-6 |
|---|---|
Formule moléculaire |
C27H27NS |
Poids moléculaire |
397.6 g/mol |
Nom IUPAC |
N-butyl-2,4,6-triphenylthiopyran-2-amine |
InChI |
InChI=1S/C27H27NS/c1-2-3-19-28-27(25-17-11-6-12-18-25)21-24(22-13-7-4-8-14-22)20-26(29-27)23-15-9-5-10-16-23/h4-18,20-21,28H,2-3,19H2,1H3 |
Clé InChI |
SPCPKTLAQNWVFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1(C=C(C=C(S1)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


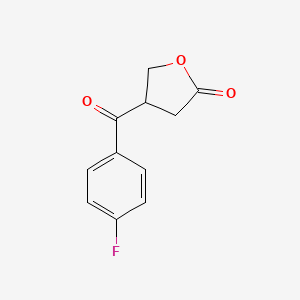
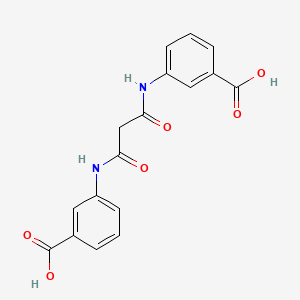

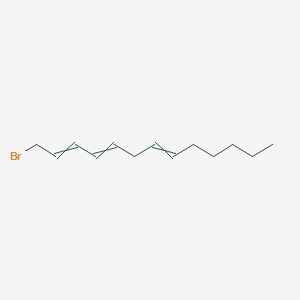

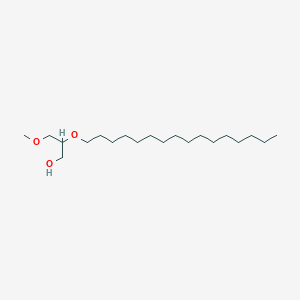


![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)
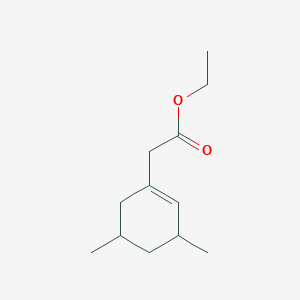



![2-[(Benzenesulfinyl)methyl]pyridine](/img/structure/B14411317.png)
